molecular formula C17H22N2O11 B13840141 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid

Cat. No.: B13840141
M. Wt: 430.4 g/mol
InChI Key: HWBGFIGDTJBVQD-ZLVOJWICSA-N
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Description

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is a synthetic derivative of N-acetylneuraminic acid, a sialic acid commonly found in glycoproteins and glycolipids This compound is characterized by the presence of an o-nitrophenyl group attached to the second carbon of the neuraminic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid typically involves the glycosylation of phenol with N-acetylneuraminic acid oxazoline, followed by nitration of the aromatic moiety. The glycosylation reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to a hydroxylamine intermediate using milder reducing agents such as sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium dithionite, zinc dust, ammonium chloride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Reduction: Formation of 2-O-(o-Aminophenyl)-alpha-D-N-acetylneuraminic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex glycosides and glycoconjugates.

    Biology: Employed in the study of glycan interactions and as a substrate for glycosidase enzymes.

    Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool for detecting specific glycan structures.

    Industry: Utilized in the production of glycosylated biomolecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid involves its interaction with specific molecular targets, such as glycosidase enzymes. The o-nitrophenyl group can act as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzyme activity. The compound’s unique structure enables it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenylacetic acid: An organic compound used in organic synthesis and as an herbicide.

    o-Nitrophenyl-beta-D-galactopyranoside: A chromogenic substrate for beta-galactosidase enzymes.

    p-Nitrophenyl-alpha-D-glucopyranoside: A chromogenic substrate for alpha-glucosidase enzymes.

Uniqueness

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is unique due to its specific glycosidic linkage and the presence of the o-nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O11

Molecular Weight

430.4 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t10-,11+,13+,14+,15+,17+/m0/s1

InChI Key

HWBGFIGDTJBVQD-ZLVOJWICSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O

Origin of Product

United States

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